molecular formula C12H9ClO5 B11855520 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11855520
M. Wt: 268.65 g/mol
InChI Key: WJLRZDJWOHRQSA-UHFFFAOYSA-N
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Description

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H9ClO5, is characterized by the presence of a chloro group, an ethoxy group, and a carboxylic acid functional group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Chlorination: Introduction of the chloro group at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced at the 7th position through an ethoxylation reaction, often using ethyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of chromene-quinones.

    Reduction: Formation of 7-ethoxy-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Lacks the ethoxy group at the 7th position.

    7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of an ethoxy group.

    6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chloro and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.

Properties

Molecular Formula

C12H9ClO5

Molecular Weight

268.65 g/mol

IUPAC Name

6-chloro-7-ethoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H9ClO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15)

InChI Key

WJLRZDJWOHRQSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

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